molecular formula C9H9BrO3 B6156862 2-(3-bromo-2-methoxyphenyl)acetic acid CAS No. 1261616-87-8

2-(3-bromo-2-methoxyphenyl)acetic acid

Cat. No.: B6156862
CAS No.: 1261616-87-8
M. Wt: 245.07 g/mol
InChI Key: AKHATHUBPYOHDU-UHFFFAOYSA-N
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Description

2-(3-bromo-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-methoxyphenyl)acetic acid typically involves the bromination of 2-methoxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methoxyphenylacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include 3-bromo-2-methoxybenzoic acid or 3-bromo-2-methoxybenzaldehyde.

    Reduction: The major product is 2-methoxyphenylacetic acid.

    Substitution: Depending on the nucleophile, products can vary, such as 2-(3-methoxy-2-methoxyphenyl)acetic acid or 2-(3-cyano-2-methoxyphenyl)acetic acid.

Scientific Research Applications

2-(3-bromo-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-methoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenylacetic acid: Lacks the bromine substituent, making it less reactive in certain chemical reactions.

    3-bromo-2-methylphenylacetic acid: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties and reactivity.

    2-bromo-3-methoxybenzoic acid: Similar substitution pattern but with a carboxylic acid group directly attached to the aromatic ring.

Uniqueness

2-(3-bromo-2-methoxyphenyl)acetic acid is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

1261616-87-8

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9BrO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

AKHATHUBPYOHDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CC(=O)O

Purity

95

Origin of Product

United States

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